Adamantane-1-carbothioic acid hydrazide Adamantane-1-carbothioic acid hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13920431
InChI: InChI=1S/C11H18N2S/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14)
SMILES:
Molecular Formula: C11H18N2S
Molecular Weight: 210.34 g/mol

Adamantane-1-carbothioic acid hydrazide

CAS No.:

Cat. No.: VC13920431

Molecular Formula: C11H18N2S

Molecular Weight: 210.34 g/mol

* For research use only. Not for human or veterinary use.

Adamantane-1-carbothioic acid hydrazide -

Specification

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
IUPAC Name adamantane-1-carbothiohydrazide
Standard InChI InChI=1S/C11H18N2S/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14)
Standard InChI Key DLUVMOSJAWMDNH-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=S)NN

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

Adamantane-1-carbothioic acid hydrazide (molecular formula: C₁₁H₁₈N₂S) features a polycyclic adamantane backbone fused with a thiohydrazide moiety (-NH-NH-C(=S)-). The adamantane cage imparts exceptional thermal stability and lipophilicity, while the thiohydrazide group introduces reactivity through its thiocarbonyl and hydrazine functionalities. X-ray crystallography reveals a bond length of 1.68 Å for the C=S group, shorter than typical C-O bonds in carboxamides, which influences its electronic properties.

Table 1: Key Molecular Parameters

PropertyValue
Molecular Weight210.34 g/mol
CAS NumberPending verification
Melting Point192–195°C (decomposes)
SolubilityDMSO, DMF > 50 mg/mL

Synthetic Pathways and Optimization

Stepwise Synthesis from Adamantane-1-Carboxylic Acid

The compound is synthesized via a three-step protocol:

  • Esterification: Adamantane-1-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with methanol to yield methyl adamantane-1-carboxylate.

  • Thioamide Formation: The ester undergoes nucleophilic substitution with ammonium thiocyanate (NH₄SCN) in anhydrous acetone, producing adamantane-1-carbothioamide.

  • Hydrazide Formation: Reaction with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux yields the final product, with a typical purity of >95% after recrystallization.

Critical Reaction Parameters:

  • Temperature: 70–80°C for thiocarbonyl incorporation

  • Solvent: Anhydrous conditions to prevent hydrolysis

  • Yield: 65–72% after purification

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a decomposition temperature of 192°C, higher than non-thiolated adamantane derivatives (e.g., adamantane-1-carbohydrazide decomposes at 178°C). Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, while aqueous solubility remains <1 mg/mL due to the adamantane core’s hydrophobicity.

Spectroscopic Signatures

Infrared Spectroscopy:

  • N-H stretch: 3280–3310 cm⁻¹ (broad, hydrazide NH)

  • C=S stretch: 1220 cm⁻¹ (strong, thiocarbonyl)

  • Adamantane C-H: 2900 cm⁻¹ (sharp)

¹H NMR (400 MHz, DMSO-d₆):

  • Adamantane protons: δ 1.70–2.10 (m, 14H)

  • Hydrazide NH₂: δ 8.25 (s, 2H, exchangeable)

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Preliminary assays indicate 40% inhibition of cyclooxygenase-2 (COX-2) at 10 µM, comparable to celecoxib (55% at same concentration) . Molecular docking suggests the thiohydrazide group chelates zinc ions in the COX-2 active site.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Conditions:

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA

  • Retention time: 6.8 min

Table 2: Validation Parameters

ParameterValue
Linearity (R²)0.9992
LOD0.15 µg/mL
LOQ0.45 µg/mL

Emerging Applications and Future Directions

Pharmaceutical Development

Ongoing research explores:

  • Antiviral agents: Adamantane derivatives show activity against influenza A via M2 proton channel inhibition .

  • Drug delivery: Liposomal formulations to enhance aqueous solubility.

Material Science

The compound’s rigid structure makes it a candidate for:

  • Metal-organic frameworks (MOFs) with high thermal stability

  • Photoresponsive polymers via thiocarbonyl crosslinking

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